Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, features a methoxy group at the 5-position and a hydroxy group at the 3-position on the indole ring, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions . For this specific compound, the starting materials would include a suitably substituted phenylhydrazine and a methoxy-substituted carbonyl compound. The reaction is usually carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions . Palladium-catalyzed coupling reactions are also employed to introduce various functional groups onto the indole ring, providing a versatile approach to synthesizing a wide range of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to form a carbonyl group.
Reduction: The carbonyl group at the 2-position can be reduced to form an alcohol.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of 3-oxo-5-methoxy-1H-indole-2-carboxylate.
Reduction: Formation of 3-hydroxy-5-methoxy-1H-indole-2-carbinol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- Methyl 3-hydroxy-5-methoxy-1-phenyl-1H-indole-2-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- 5-Methoxy-3-methyl-1H-indole-2-carbaldehyde
Comparison: Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications .
Biological Activity
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate (CAS No. 70258-77-4) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a unique indole structure characterized by the presence of hydroxyl (-OH), methoxy (-OCH₃), and carboxylate (-COOCH₃) functional groups. Its molecular formula is , with a molar mass of approximately 221.21 g/mol. The specific arrangement of these groups contributes to its reactivity and biological activity.
Biological Activities
1. Antioxidant Properties
Preliminary studies indicate that this compound exhibits antioxidant activity , potentially scavenging free radicals and protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Activity
Research has demonstrated that this compound possesses antimicrobial properties , effective against several bacterial strains. In vitro studies have shown its efficacy against multidrug-resistant strains, suggesting its potential as an alternative therapeutic agent in combating antibiotic resistance .
3. Anticancer Activity
This compound has been evaluated for its anticancer effects, particularly against human lung adenocarcinoma (A549) cells. In one study, the compound exhibited significant cytotoxicity, reducing cell viability at concentrations as low as 100 µM in a dose-dependent manner . The mechanism appears to involve the inhibition of specific enzymes related to cancer pathways, although the exact targets remain to be fully elucidated.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways associated with disease progression.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 3-hydroxyindole-2-carboxylate | C10H9NO3 | Lacks methoxy group at position five |
Methyl 5-methoxyindole-2-carboxylate | C11H11NO3 | Methoxy group at position five |
Ethyl 3-hydroxy-5-methoxyindole-2-carboxylate | C12H13NO4 | Ethyl group instead of methyl |
This compound's unique substitution pattern differentiates it from similar compounds, potentially leading to distinct biological profiles and applications in medicinal chemistry.
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving A549 cells, this compound was compared with cisplatin, a standard chemotherapy drug. The results indicated that while cisplatin reduced cell viability significantly, the indole compound also exhibited promising anticancer effects but with a different cytotoxic profile, suggesting it may be used in combination therapies to enhance treatment efficacy .
Case Study 2: Antimicrobial Resistance
Another study assessed the antimicrobial activity against Staphylococcus aureus strains resistant to multiple drugs. The compound demonstrated effective minimum inhibitory concentration (MIC) values ranging from 1–8 µg/mL against resistant strains, highlighting its potential role in addressing antibiotic resistance challenges .
Properties
IUPAC Name |
methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-6-3-4-8-7(5-6)10(13)9(12-8)11(14)16-2/h3-5,12-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXXPYJJTXRFCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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